1,3-Dibromopropane
Overview
Description
1,3-Dibromopropane is an organobromine compound with the formula (CH2)3Br2 . It is a colorless liquid with a sweet odor . It is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .
Synthesis Analysis
1,3-Dibromopropane can be prepared via the free radical addition between allyl bromide and hydrogen bromide . It can also be derived from the reaction of propylene glycol with brominated hydrochloric acid .Molecular Structure Analysis
The molecular structure of 1,3-Dibromopropane consists of a three-carbon chain with a bromine atom attached to the first and third carbon atoms . The molecular weight is 201.889 g/mol .Chemical Reactions Analysis
1,3-Dibromopropane was used in the first cyclopropane synthesis in 1881, known as the Freund reaction . It undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene, respectively .Physical And Chemical Properties Analysis
1,3-Dibromopropane is a colorless to slightly yellow liquid with a sweet odor . It is soluble in ether, acetone, and chloroform, but insoluble in water . It decomposes when exposed to heat for a long time and is partially converted to 1,2-dibromopropane . Boiling with water produces propylene glycol .Scientific Research Applications
Ionization Studies
1,3-Dibromopropane (1,3-DBP) has been used in studies to capture the ionization process and subsequent structural changes in real-time . An intense femtosecond ultraviolet laser pulse was used to induce resonance-enhanced multiphoton ionization in 1,3-DBP molecules . The ultrafast structural changes in the ionized 1,3-DBP were directly visualized . This research provides valuable insights into the ionization process and the dynamics of ions, which are crucial for advancements in science and technology .
Organic Synthesis
1,3-Dibromopropane is used in organic synthesis to form C3-bridged compounds . It’s a key reagent in the formation of these compounds, contributing to the diversity and complexity of organic molecules .
C-N Coupling Reactions
This compound is also used to prepare C3-bridged compounds through C-N coupling reactions . These reactions are fundamental in the synthesis of a wide range of organic compounds .
Preparation of Imidazo-Thiazine Derivatives
1,3-Dibromopropane is used in the preparation of 2,3,4,5-tetrahydro-7,7-diphenylimidazo-[2,1-b]-thiazine-6 (7H)-one by reacting with the potassium salt of 5,5-diphenyl-2-thiohydantoin . These derivatives have potential applications in medicinal chemistry .
Freund Reaction
1,3-Dibromopropane was used in the first cyclopropane synthesis in 1881, known as the Freund reaction . This reaction is a classic method for the synthesis of cyclopropane, a fundamental structure in organic chemistry .
Structural Studies
The molecular structure of 1,3-DBP before and after ionization was observed by measuring the diffraction patterns generated by ultrafast electron pulses over time . This provides valuable insights into the structural attributes of the molecule .
Mechanism of Action
Target of Action
1,3-Dibromopropane is an organobromine compound . It primarily targets carbon-based compounds in organic synthesis, particularly those that can undergo C-N coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as reduction . This process is catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . The reduction of 1,3-Dibromopropane results in the formation of cyclopropane and propylene .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Dibromopropane involves the transformation of carbon-based compounds. Specifically, it is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Dibromopropane is limited. A study conducted in 1981 examined the metabolism of 1,3-dibromopropane in rats . The compound was found to react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This metabolite was then excreted in the urine .
Result of Action
The reduction of 1,3-Dibromopropane results in the formation of cyclopropane and propylene . Cyclopropane is a cyclic organic compound that has various applications in organic synthesis. Propylene, on the other hand, is a colorless gas that is used as a fuel and a building block in the petrochemical industry .
Action Environment
The action of 1,3-Dibromopropane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pressure . It’s important to note that 1,3-Dibromopropane is a flammable liquid and should be handled with care .
Safety and Hazards
Future Directions
Recent research has demonstrated a way to follow ionization and structural changes in gas-phase molecules as they occur . This could lead to a better understanding of reactions with vital roles in chemistry and biology . The study provides new insights into the intricate features and behavior of ions, which could lead to substantial contributions to future research endeavors in related fields such as astrochemistry and materials science .
properties
IUPAC Name |
1,3-dibromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021902 | |
Record name | 1,3-Dibromopropane | |
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Molecular Weight |
201.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sweet odor; [HSDB] | |
Record name | 1,3-Dibromopropane | |
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Boiling Point |
167 °C | |
Record name | 1,3-DIBROMOPROPANE | |
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Flash Point |
Flash point: -34.4 °C | |
Record name | 1,3-DIBROMOPROPANE | |
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Solubility |
1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C | |
Record name | 1,3-DIBROMOPROPANE | |
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Density |
1.9712 g/cu cm at 15 °C | |
Record name | 1,3-DIBROMOPROPANE | |
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Vapor Pressure |
1.36 [mmHg], 1.36 mm Hg at 25 °C | |
Record name | 1,3-Dibromopropane | |
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Record name | 1,3-DIBROMOPROPANE | |
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Product Name |
1,3-Dibromopropane | |
Color/Form |
Colorless liquid | |
CAS RN |
109-64-8, 286013-06-7 | |
Record name | 1,3-Dibromopropane | |
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Record name | 1,3-Dibromopropane | |
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Record name | 1,3-DIBROMOPROPANE | |
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Record name | Propane, 1,3-dibromo- | |
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Record name | 1,3-Dibromopropane | |
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Record name | 1,3-dibromopropane | |
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Record name | 1,3-DIBROMOPROPANE | |
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Melting Point |
-36 °C | |
Record name | 1,3-DIBROMOPROPANE | |
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Retrosynthesis Analysis
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